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Compound of Interest

Compound Name: 4-Bromo-2-vinylthiazole
CAS No.: 209260-74-2
Cat. No.: B3251412
Get Quote
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Executive Summary & Compound Significance

4-Bromo-2-vinylthiazole (CAS: 209260-74-2) is a high-value heteroaromatic scaffold used
primarily as a linchpin intermediate in fragment-based drug discovery (FBDD).[1] Its structural
duality—offering a reactive vinyl handle (C2) for Heck/Michael additions and a bromine handle
(C4) for Suzuki/Stille cross-couplings—makes it versatile but also prone to polymerization and
degradation.

This guide defines the Standard Operating Procedure (SOP) for its spectroscopic validation,
distinguishing it from common regioisomers (e.g., 5-bromo-2-vinylthiazole) and synthetic
byproducts.

Structural Logic & Synthetic Context

Before interpreting spectra, one must understand the synthetic origin to anticipate impurities.

e Synthesis Route: typically involves the Stille coupling of 2,4-dibromothiazole with
tributyl(vinyl)stannane.
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 Critical Impurity: The bis-vinylated byproduct (2,4-divinylthiazole) or unreacted starting
material (2,4-dibromothiazole).

 Stability Warning: The vinyl group at C2 is activated by the electron-deficient thiazole ring,
increasing susceptibility to radical polymerization. Store at -20°C under Argon.

Characterization Workflow

The following decision tree outlines the logical flow for validating the compound.
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Figure 1: Logical workflow for the structural validation of 4-Bromo-2-vinylthiazole.

Mass Spectrometry: The "Fingerprint" Validation

Mass spectrometry provides the first "Go/No-Go" decision point. The presence of bromine
provides a definitive isotopic signature.

Expected Data
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Parameter Value Diagnostic Significance
c Molecular Weight: 189.97
Formula H (based on
BINS Br)
Protonated molecular ion
lonization ESI+ or APCI [M+H]
The natural abundance of
Br (50.7%) and
Isotope Pattern 1:1 doublet
Br (49.3%) creates two peaks
of nearly equal height at m/z
190 and 192.[1]
Loss of Br radical is a common
Fragmentation m = 80/82 fragmentation pathway in high-

energy collisions.[1]

Scientist’'s Note: If you observe a cluster of peaks at M, M+2, M+4 (1:2:1 ratio), your sample
contains 2,4-dibromothiazole. If you see a single peak at m/z ~138 with no doublet, you have
likely formed the 2,4-divinyl byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming regio-chemistry (4-bromo vs. 5-bromo) and checking for
polymerization.[1]

H NMR (300-500 MHz, CDCI )

The spectrum is simple but distinct. It consists of a specific "AMX" vinyl system and a lone
aromatic singlet.

Predicted Chemical Shifts & Assignments
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Proton (ppm)

Multiplicity

Coupling (Hz)

Structural
Insight

H-5 (Thiazole) 7.20-7.35

Singlet (s)

N/A

The diagnostic
signal.[1] In 4-
bromothiazoles,
H5 is typically at
~7.2-7.4 ppm.[1]
If this were the 5-
bromo isomer,
H4 would appear
further downfield
(~8.7 ppm) due
to the adjacent

Nitrogen.

H-Vinyl (
6.80 — 6.95

dd

The proton on
the vinyl group
closest to the
ring (geminal).
Deshielded by
the aromatic ring

current.

H-Vinyl (
6.00 - 6.20

dd

Terminal vinyl
proton trans to

the ring.

H-Vinyl (
5.50-5.70

dd

Terminal vinyl
proton cis to the

ring.

Protocol for Regio-Confirmation: To distinguish 4-bromo-2-vinylthiazole from 5-bromo-2-

vinylthiazole:

o Look for the Aromatic Proton:

o 4-Bromo isomer: H5 is adjacent to Sulfur and Bromine.[1] Shift is moderate (~7.3 ppm).
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o 5-Bromo isomer: H4 is adjacent to Nitrogen and Bromine.[1][2] Shift is significantly
downfield (~7.8 - 8.0 ppm).[1]

e NOE (Nuclear Overhauser Effect): Irradiate the vinyl

signal.

o In the 4-bromo isomer, NOE enhancement may be observed at H5 (weak, across ring).

o In the 5-bromo isomer, NOE enhancement at H4 is stronger due to proximity.

C NMR (75-125 MHz, CDCI )

e C2 (Quaternary): ~165-170 ppm (Deshielded by N and S).

C4 (Quaternary, C-Br): ~120-125 ppm.[1] The C-Br carbon is typically shielded relative to C-
H carbons in thiazoles.[1]

C5 (CH): ~115-120 ppm.[1]

Vinyl CH: ~130 ppm.

Vinyl CH
1 ~118-120 ppm.[1]

Vibrational Spectroscopy (IR)

While less specific than NMR, IR is crucial for quick purity checks (e.g., checking for carbonyl
impurities from hydrolysis).

e C=N Stretch (Thiazole): ~1480-1500 cm

e Vinyl C=C Stretch: ~1625-1635 cm

(Sharp, medium intensity).

e C-H Stretch (Aromatic/Vinyl): >3000 cm
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e Absence of: Broad OH stretch (3200-3500 cm

) or Carbonyl (1700 cm

), which would indicate hydrolysis of the vinyl group or ring opening.

Impurity Profiling & Quality Control

When sourcing this material or synthesizing it, three specific impurities are common.

Impurity Detection Method Limit

Tributyltin residues < 5000 ppm (ICH Q3D)

H NMR (0.8-1.5 ppm multiplet)

Polymerized material H NMR (Broadening of vinyl None visible
peaks)
2,4-Dibromothiazole GC-MS or LC-MS < 1.0%

Self-Validating Protocol (The "Quick Check")

For routine use in the lab, do not run a full characterization every time. Use this rapid check:

e Dissolve 1 mg in CDCI

e Acquire a standard 1H NMR (8 scans).
 Verify the integral ratio of the Vinyl Region (3H total) to the Aromatic Region (1H singlet).
o Ifratio is < 3:1 (Vinyl:Aromatic): Polymerization has occurred. Purify immediately.

o If ratio is > 3:1: Solvent contamination or wet sample.[1]
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e Synthesis & Reactivity: "Synthesis and modification of aromatic thiazoles." Science of
Synthesis, Thieme Chemistry.

e General Thiazole NMR Data: "NMR Chemical Shifts of Trace Impurities.” J. Org.[3][4] Chem.
1997, 62, 21, 7512-7515.[3]

e Compound Data: PubChem Entry for 4-Bromo-2-vinylthiazole (CAS 209260-74-2).[1]

e Analogous Spectra (4-Bromothiazole): ChemicalBook Spectral Database.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 298694-30-1|4-Bromo-2-methylthiazole|BLD Pharm [bldpharm.com]

2. 4-Bromo-2-methyl-1,3-thiazole | C4AH4BrNS | CID 2763186 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. scs.illinois.edu [scs.illinois.edu]

4. scs.illinois.edu [scs.illinois.edu]

To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of 4-Bromo-2-vinylthiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3251412/docs#technical-monograph-spectroscopic-
characterization-of-4-bromo-2-vinylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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